molecular formula C6H6ClN B568849 3-Chloro-2,4,6-trideuteroaniline CAS No. 347840-11-3

3-Chloro-2,4,6-trideuteroaniline

Cat. No.: B568849
CAS No.: 347840-11-3
M. Wt: 130.589
InChI Key: PNPCRKVUWYDDST-NRUYWUNFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-2,4,6-trideuteroaniline is a deuterated analogue of 3-chloroaniline, where three hydrogen atoms are replaced by deuterium. This compound is primarily used in scientific research, particularly in the fields of chemistry and biology, due to its unique isotopic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-chloro-2,4,6-trideuteroaniline typically involves the deuteration of 3-chloroaniline. One common method is the catalytic exchange of hydrogen atoms with deuterium in the presence of a deuterium source, such as deuterium gas or deuterated solvents. The reaction is often carried out under elevated temperatures and pressures to facilitate the exchange process .

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of specialized reactors that can handle high pressures and temperatures, ensuring efficient deuterium incorporation. The purity of the final product is crucial, and thus, extensive purification steps, such as distillation and recrystallization, are employed .

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-2,4,6-trideuteroaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Chloro-2,4,6-trideuteroaniline is widely used in scientific research due to its stable isotopic labeling. Some of its applications include:

Mechanism of Action

The mechanism of action of 3-chloro-2,4,6-trideuteroaniline involves its interaction with specific molecular targets, depending on the context of its use. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways. The deuterium atoms can alter the compound’s kinetic isotope effects, providing insights into reaction mechanisms and molecular interactions .

Comparison with Similar Compounds

Uniqueness: 3-Chloro-2,4,6-trideuteroaniline is unique due to its specific isotopic labeling, which provides distinct advantages in analytical and research applications. The presence of deuterium atoms allows for precise tracking and analysis in various scientific studies, making it a valuable tool in both academic and industrial research .

Properties

IUPAC Name

3-chloro-2,4,6-trideuterioaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClN/c7-5-2-1-3-6(8)4-5/h1-4H,8H2/i2D,3D,4D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNPCRKVUWYDDST-NRUYWUNFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=CC(=C(C(=C1N)[2H])Cl)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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